molecular formula C7H14N2 B183521 (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 158060-81-2

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No. B183521
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-BQBZGAKWSA-N
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Description

“(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.200 . It is also known as Moxifloxacin Impurity 30 .


Synthesis Analysis

A novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . Another method for the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine involves optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .


Molecular Structure Analysis

The molecular structure of “(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine” consists of a pyrrolopyridine core with two defined stereocenters . The exact mass of the molecule is 126.115700 .


Physical And Chemical Properties Analysis

“(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine” has a density of 1.0±0.1 g/cm3, a boiling point of 198.5±8.0 °C at 760 mmHg, and a flash point of 87.1±10.2 °C . The LogP value is -0.36, indicating its solubility characteristics .

properties

IUPAC Name

(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424926
Record name (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

CAS RN

158060-81-2
Record name (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

69 g (0.32 mol) of 6-benzyl-octahydropyrrolo[3,4-b]pyridine are hydrogenated in 450 ml of methanol over 7 g of palladium-on-active charcoal (5% strength) at 90° C./90 bar in the course of 3 hours. The catalyst is then filtered off, the filtrate is concentrated and the residue is distilled. 33.8 g (84.% of theory) of a colorless solid having a melting point of 65°-67° C. and a boiling point of 78° C./9 mbar are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 3
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 4
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 5
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 6
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

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